molecular formula C12H13NO B8683759 8-Propylcarbostyril

8-Propylcarbostyril

Cat. No.: B8683759
M. Wt: 187.24 g/mol
InChI Key: KBEGXAGMDSOPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Propylcarbostyril (C₁₂H₁₃NO) is a carbostyril derivative characterized by a propyl group substituted at the 8-position of the quinolin-2(1H)-one scaffold. Carbostyrils, also known as 2-quinolinones, are heterocyclic compounds with a fused benzene and pyridone ring system. The introduction of alkyl substituents, such as the propyl group in this compound, significantly influences physicochemical properties and biological activity.

Key properties include:

  • Molecular weight: 187.24 g/mol
  • Melting point: 142–144°C (reported in anhydrous ethanol recrystallization)
  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO), low in water.

Synthesis typically involves Friedel-Crafts alkylation or transition-metal-catalyzed coupling reactions, with purity verified via HPLC (>98%) and NMR spectroscopy .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

8-propyl-1H-quinolin-2-one

InChI

InChI=1S/C12H13NO/c1-2-4-9-5-3-6-10-7-8-11(14)13-12(9)10/h3,5-8H,2,4H2,1H3,(H,13,14)

InChI Key

KBEGXAGMDSOPSK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=CC2=C1NC(=O)C=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Carbostyril Derivatives

The biological and chemical profiles of 8-propylcarbostyril are best understood through comparison with structurally analogous compounds. Below is a systematic evaluation:

7-Propylcarbostyril

  • Structural distinction : Propyl group at the 7-position instead of the 8-position.
  • Physicochemical properties :
    • Solubility : Higher aqueous solubility (1.2 mg/mL vs. 0.8 mg/mL for this compound) due to reduced steric hindrance .
    • Melting point : 135–137°C, slightly lower than this compound.
  • Biological activity: Demonstrates 30% weaker binding affinity to adenosine A₂A receptors compared to the 8-propyl analog, attributed to positional effects on hydrogen-bonding interactions .

8-Methylcarbostyril

  • Structural distinction : Methyl substituent at the 8-position.
  • Physicochemical properties :
    • Molecular weight : 159.18 g/mol.
    • Solubility : Significantly higher in water (2.5 mg/mL) due to shorter alkyl chain.
  • Biological activity : Lower metabolic stability in hepatic microsomes (t₁/₂ = 15 min vs. 45 min for this compound), likely due to faster oxidative metabolism of the methyl group .

Carbostyril (Parent Compound)

  • Structural distinction: No substituents on the quinolinone core.
  • Physicochemical properties :
    • Solubility : Highest in water (4.0 mg/mL) among analogs.
    • Melting point : 210–212°C.
  • Biological activity : Minimal receptor-binding activity, highlighting the critical role of alkyl substituents in enhancing pharmacological potency .

8-Ethylcarbostyril

  • Structural distinction : Ethyl group at the 8-position.
  • Physicochemical properties : Intermediate between methyl and propyl derivatives.
    • Solubility : 1.5 mg/mL in water.
  • Biological activity: Comparable adenosine A₂A affinity to this compound but reduced selectivity due to increased lipophilicity .

Data Table: Comparative Overview of Carbostyril Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Substituent Position Solubility in Water (mg/mL) Melting Point (°C) Adenosine A₂A IC₅₀ (nM)
This compound C₁₂H₁₃NO 187.24 8 0.8 142–144 12.3 ± 1.2
7-Propylcarbostyril C₁₂H₁₃NO 187.24 7 1.2 135–137 16.7 ± 2.1
8-Methylcarbostyril C₁₀H₉NO 159.18 8 2.5 155–157 45.6 ± 3.8
Carbostyril C₉H₇NO 145.16 N/A 4.0 210–212 >1000
8-Ethylcarbostyril C₁₁H₁₁NO 173.21 8 1.5 138–140 14.9 ± 1.5

Research Findings and Mechanistic Insights

  • Substituent position: The 8-position maximizes steric and electronic interactions with hydrophobic pockets in adenosine receptors, as shown in molecular docking studies .
  • Alkyl chain length : Propyl groups enhance membrane permeability (logP = 2.1) compared to methyl (logP = 1.3), improving blood-brain barrier penetration in rodent models .
  • Metabolic stability : this compound exhibits slower CYP3A4-mediated oxidation than shorter-chain analogs, correlating with prolonged in vivo half-life .

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